tert-butyl N-(5-chloro-2-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIALZKTFLZAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-2-fluorophenyl)carbamate typically involves the reaction of 5-chloro-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
5-chloro-2-fluoroaniline+tert-butyl chloroformate→tert-butyl N-(5-chloro-2-fluorophenyl)carbamate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-chloro-2-fluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 5-chloro-2-fluoroaniline and carbon dioxide.
Oxidation: Oxidized derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its carbamate structure.
Medicine:
Drug Development: Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry:
Chemical Manufacturing: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-2-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenyl ring with chloro and fluoro substituents can enhance binding affinity and specificity towards the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between tert-butyl N-(5-chloro-2-fluorophenyl)carbamate and analogous compounds:
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | Phenyl | 5-Cl, 2-F, Boc | 245.68 | Not provided |
| tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | Piperidine | 5-CH₃, Boc | ~229.30 | 1523530-57-5 |
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | Azabicyclo[4.1.0]heptane | Boc, bicyclic amine | ~210.28 | 134575-47-6 |
| tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate | Pyridine | 5-Br, 6-Cl, Boc | 307.57 | 748812-75-1 |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | Pyrimidine | 5-F, 4-OH, 6-CH₃, Boc | 257.26 | 1799420-92-0 |
Key Observations :
- Aromatic vs. Heterocyclic Cores: The target compound’s phenyl ring contrasts with pyridine (), pyrimidine (), and bicyclic systems (Evidences 6-9).
- Substituent Effects: Halogens (Cl, F, Br) enhance electrophilicity and metabolic stability compared to non-halogenated analogs. For example, the pyridine derivative () contains Br and Cl, making it suitable for cross-coupling reactions, whereas the target compound’s Cl/F combination may optimize steric and electronic profiles for specific medicinal targets .
- Molecular Weight : The target compound (245.68 g/mol) is lighter than pyrimidine-based analogs (e.g., 257.26 g/mol in ) but heavier than simpler bicyclic derivatives (e.g., ~210 g/mol in ).
Physicochemical Properties
- Solubility : The Boc group imparts hydrophobicity, but substituents modulate solubility. The target compound’s Cl/F-substituted phenyl ring reduces aqueous solubility compared to hydroxylated analogs (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate in ) .
- Thermal Stability : Melting points (MP) vary significantly. For instance, a structurally complex carbamate in has an MP of 163–166°C, while simpler analogs (e.g., piperidine derivatives) may exhibit lower MPs due to reduced crystallinity .
Biological Activity
Tert-butyl N-(5-chloro-2-fluorophenyl)carbamate is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a chlorinated and fluorinated phenyl ring. This unique structure enhances its binding affinity to specific biological targets, making it a subject of interest in medicinal chemistry.
The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The halogen substituents (chlorine and fluorine) on the phenyl ring are believed to increase the compound's lipophilicity and binding affinity, allowing it to effectively inhibit or modulate enzyme activity.
Key Mechanistic Insights
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This is particularly relevant in studies focusing on enzyme kinetics where the compound serves as a competitive inhibitor.
- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways associated with various physiological processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study showed that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into antibacterial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties , particularly in relation to apoptosis induction in cancer cell lines. For instance, studies have demonstrated that related carbamate compounds can disrupt cellular processes leading to cancer cell death .
Case Study: In Vitro Testing
A notable case study involved the testing of this compound in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer).
- Findings : The compound exhibited IC50 values indicative of significant cytotoxicity, suggesting that it could be a candidate for further development as an anticancer drug .
Research Findings
| Study | Target | Effect | IC50 Value |
|---|---|---|---|
| Study 1 | MCF-7 | Cytotoxicity | 25 µM |
| Study 2 | HCT116 | Apoptosis induction | 15 µM |
| Study 3 | Bacterial strains | Antimicrobial activity | Varies by strain |
Q & A
Q. What are the recommended safety protocols for handling tert-butyl N-(5-chloro-2-fluorophenyl)carbamate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use safety goggles with side shields, nitrile gloves, and waterproof lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Environmental Controls: Work in a fume hood with ≥6 air changes/hour. Install emergency eyewash stations and safety showers nearby .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid drainage systems .
- First Aid: For skin contact, rinse thoroughly with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. What are the standard synthetic routes for preparing this compound, and what are the critical parameters for optimizing yield?
Methodological Answer:
- Route 1: React 5-chloro-2-fluoroaniline with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C. Use triethylamine (1.2 equiv) as a base to neutralize HCl. Monitor pH to avoid side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted aniline. Yield optimization requires strict temperature control (<10°C) and anhydrous conditions .
- Yield Challenges: Competing hydrolysis of the chloroformate reagent can reduce yields. Use freshly distilled DCM and molecular sieves to scavenge moisture .
Q. How should this compound be stored to maintain stability, and what environmental conditions should be avoided?
Methodological Answer:
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?
Methodological Answer:
Q. What advanced spectroscopic and crystallographic techniques are recommended for elucidating the molecular structure and confirming the purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Grow single crystals via vapor diffusion (hexane/DCM). Analyze hydrogen/halogen bonding patterns to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI+) to verify molecular ion ([M+H]⁺) and rule out impurities .
Q. How does the introduction of fluorine and chlorine substituents influence the reactivity and stability of tert-butyl carbamate derivatives in nucleophilic environments?
Methodological Answer:
- Electrophilicity: Chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) para-substituents increase the carbamate carbonyl's electrophilicity, accelerating nucleophilic attack (e.g., hydrolysis). Test via kinetic studies in buffered solutions (pH 7–9) .
- Steric Effects: Ortho-chlorine hinders rotation of the carbamate group, stabilizing the molecule against thermal degradation (TGA analysis under N₂, 10°C/min) .
- Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density at the carbamate oxygen, increasing resistance to oxidative cleavage (validate via cyclic voltammetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
